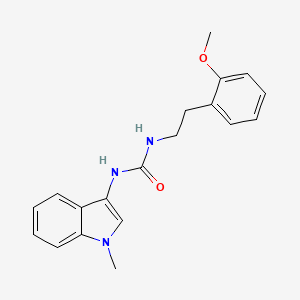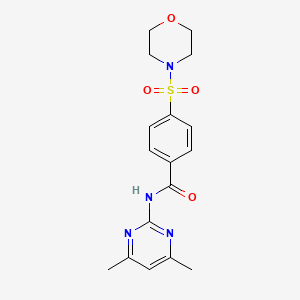
N-(4,6-dimethylpyrimidin-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide, also known as DMSB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMSB is a potent inhibitor of several enzymes that are involved in various biological processes, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of dihydropyrimidinone derivatives containing morpholine moieties has been demonstrated using a one-pot Biginelli reaction, showcasing an efficient method to obtain these compounds with good yields. These derivatives were characterized by single crystal X-ray crystallography among other techniques (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
- Research into the properties and synthesis methods of thiosulfoesters with pyrimidine moieties has expanded the understanding of the interaction between sulfinic acids and 4,6-dimethylpyrimidine-2-yl sulfenamide, offering insights into potential new synthesis methods for pyrimidine sulfenamides (Monka, Khomitska, Vasyliuk, Fizer, Bolibrukh, & Lubenets, 2020).
Potential Applications
- Novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds exhibiting significant COX-2 selectivity and inhibitory activity indicate the therapeutic potential of these derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- The antimicrobial activity of synthesized compounds was assessed against various pathogens, highlighting the potential for these compounds to serve as the basis for developing new antimicrobial agents. Specific structural modifications have shown to enhance antimicrobial efficacy (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-12-11-13(2)19-17(18-12)20-16(22)14-3-5-15(6-4-14)26(23,24)21-7-9-25-10-8-21/h3-6,11H,7-10H2,1-2H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJUIMIZNGKFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

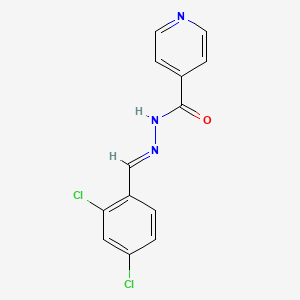
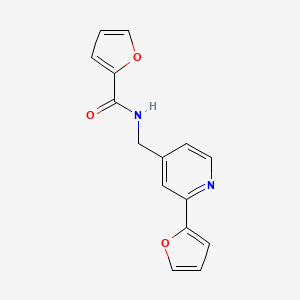
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylpropanamide](/img/structure/B2578852.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2578853.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2578854.png)
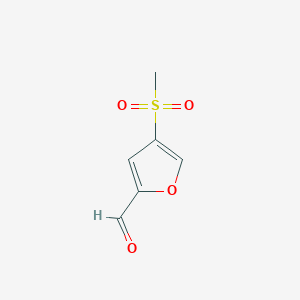
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2578859.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2578867.png)
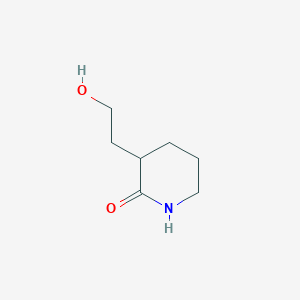
![4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2578869.png)
![N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578870.png)

